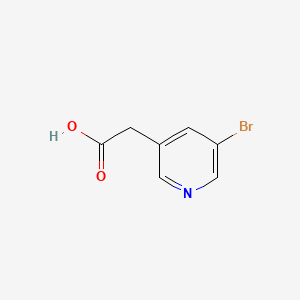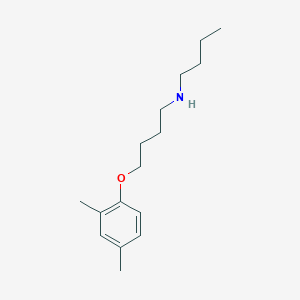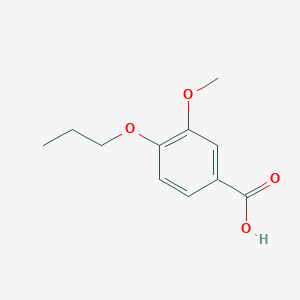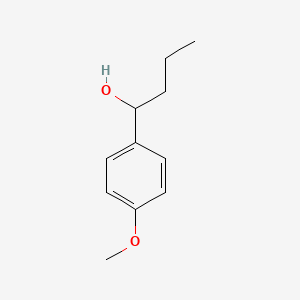
5-Bromo-3-pyridylacetic acid
Vue d'ensemble
Description
5-Bromo-3-pyridylacetic acid is a chemical compound with the CAS Number: 39891-12-8. It has a molecular weight of 216.03 and its molecular formula is C7H6BrNO2 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-pyridylacetic acid is1S/C7H6BrNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) . The InChI key is UETIDNDXXGCJCE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-Bromo-3-pyridylacetic acid is a solid substance stored at room temperature . It has a molecular weight of 216.03 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Direct Arylation : 5-Bromo-3-pyridylacetic acid has been utilized in direct arylation processes. For instance, 1-N-benzyl-5-iodo(bromo)uracil undergoes palladium-catalyzed direct arylation with benzene and other arenes, indicating the versatility of bromo compounds in coupling reactions (Liang, Gloudeman, & Wnuk, 2014).
Synthesis of Fluoropyridines : The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, has been achieved through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction. This highlights the compound's role in creating complex fluoropyridine structures (Sutherland & Gallagher, 2003).
Ligand Development : Research indicates that 5-bromo derivatives can be used to develop ligands with potential for biological labeling. This application is exemplified by the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms (Charbonnière, Weibel, & Ziessel, 2002).
Metal-Organic Frameworks (MOFs) : The flexible building unit 4-pyridylacetic acid, closely related to 5-bromo-3-pyridylacetic acid, has been used in the self-assembly of metal-organic coordination frameworks, demonstrating its utility in constructing complex molecular architectures (Du, Li, & Zhao, 2006).
Biomedical Research
Synthesis of α-Amino Acid Derivatives : The compound 3-Phenylamino-5-bromo-2-pyrone, related to 5-Bromo-3-pyridylacetic acid, has been used in Diels–Alder cycloadditions to produce α-amino acid derivatives, indicating potential applications in creating biologically active molecules (Kim, Lee, Kang, & Cho, 2004).
Antitumor Properties : Novel synthesis of nicotinamide derivatives, starting from compounds related to 5-bromo-3-pyridylacetic acid, has been explored for their antitumor properties, highlighting its relevance in the development of potential anticancer agents (Girgis, Hosni, & Barsoum, 2006).
Synthesis of Pyridine Derivatives : Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine demonstrates the utility of bromo-pyridyl compounds in synthesizing novel pyridine derivatives with potential biological activities (Ahmad et al., 2017).
Palladium-Catalyzed Aminations : The use of 3,5-Dibromo-2-pyrone in palladium-catalyzed coupling reactions with amines to create various 3-arylamino and 3-alkylamino-5-bromo-2-pyrones, shows its significance in creating chemically diverse structures (Lee & Cho, 2003).
Antitumor and Antimicrobial Activities : The synthesis of 2-pyridylquinazoline derivatives, starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, has shown potential antitumor and antimicrobial activities, suggesting a significant role in medicinal chemistry (Eweas, Abdallah, & Elbadawy, 2021).
Corrosion Inhibition : The synthesized Schiff bases containing 5-bromo-2-pyridinyl moieties have been used to inhibit corrosion of carbon steel, indicating the compound's application in material sciences (El-Lateef et al., 2015).
Safety And Hazards
5-Bromo-3-pyridylacetic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETIDNDXXGCJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384362 | |
| Record name | 5-BROMO-3-PYRIDYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-pyridylacetic acid | |
CAS RN |
39891-12-8 | |
| Record name | 5-BROMO-3-PYRIDYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromopyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)







